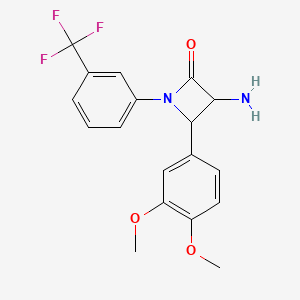
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three benzohydrazide groups attached to a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) typically involves the reaction of 1,3,5-triazine-2,4,6-tricarboxylic acid chloride with benzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzohydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazine derivatives with oxidized functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The triazine core and benzohydrazide groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine derivative with three aniline groups instead of benzohydrazide groups.
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine: A triazine derivative with nitrophenyl groups.
2,4,6-Triphenyl-s-triazine: A triazine derivative with phenyl groups.
Uniqueness
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) is unique due to the presence of benzohydrazide groups, which impart specific chemical and biological properties. These groups enhance its potential as a versatile compound for various applications, distinguishing it from other triazine derivatives.
Propriétés
Formule moléculaire |
C24H21N9O3 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
4-[4,6-bis[4-(hydrazinecarbonyl)phenyl]-1,3,5-triazin-2-yl]benzohydrazide |
InChI |
InChI=1S/C24H21N9O3/c25-31-22(34)16-7-1-13(2-8-16)19-28-20(14-3-9-17(10-4-14)23(35)32-26)30-21(29-19)15-5-11-18(12-6-15)24(36)33-27/h1-12H,25-27H2,(H,31,34)(H,32,35)(H,33,36) |
Clé InChI |
IOKWTNNHSZYOOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)NN)C4=CC=C(C=C4)C(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


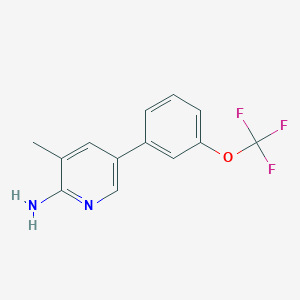
![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)

![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)

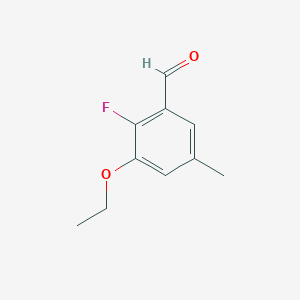

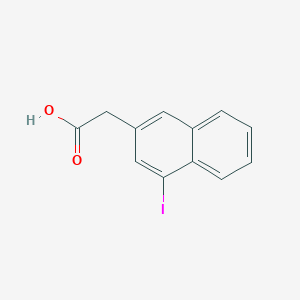
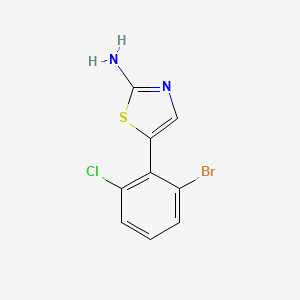

![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
